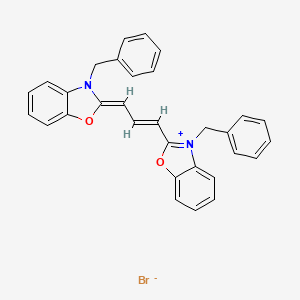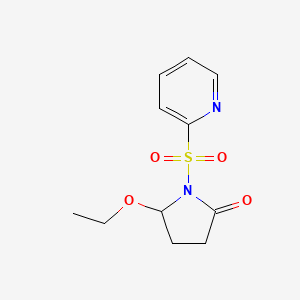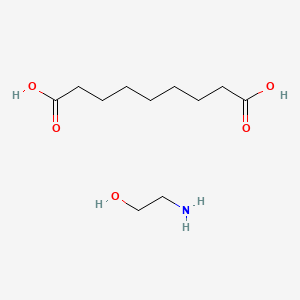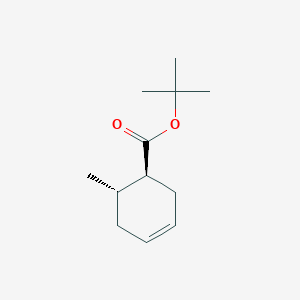
tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate: is an organic compound that belongs to the class of cyclohexene carboxylates. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate group attached to a cyclohexene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate typically involves the esterification of trans-6-methyl-3-cyclohexene-1-carboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid remains common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The presence of the tert-butyl group and the cyclohexene ring can influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
tert-Butylcyclohexane: Similar structure but lacks the carboxylate group.
Cyclohexene, 3-methyl-6-(1-methylethyl)-, trans-: Similar cyclohexene structure with different substituents.
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Contains a bicyclic structure with a tert-butyl group.
Uniqueness: tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate is unique due to the combination of its tert-butyl group, methyl group, and carboxylate group on a cyclohexene ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.
Propriétés
Numéro CAS |
5933-61-9 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
tert-butyl (1S,6S)-6-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-9-7-5-6-8-10(9)11(13)14-12(2,3)4/h5-6,9-10H,7-8H2,1-4H3/t9-,10-/m0/s1 |
Clé InChI |
PBWNXUNXCJNDNI-UWVGGRQHSA-N |
SMILES isomérique |
C[C@H]1CC=CC[C@@H]1C(=O)OC(C)(C)C |
SMILES canonique |
CC1CC=CCC1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


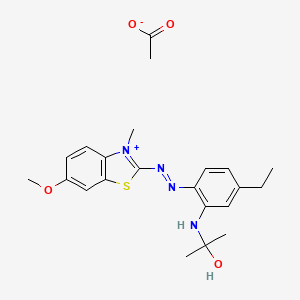

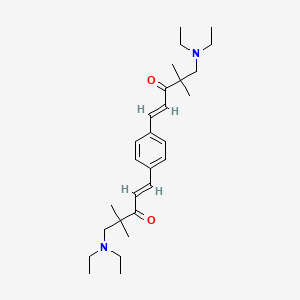
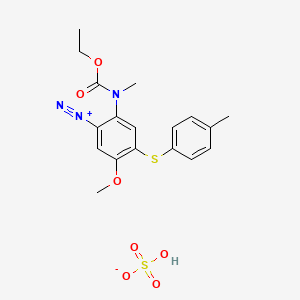
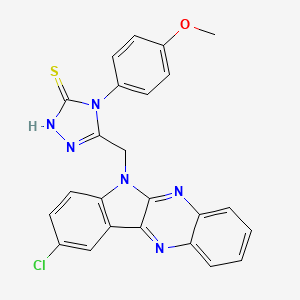


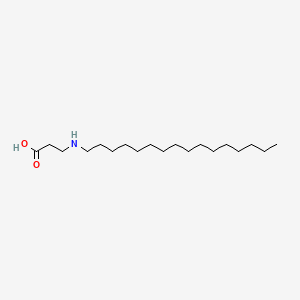
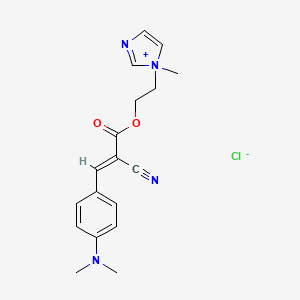
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)
